molecular formula C18H13F2N5O2S B2735293 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894986-34-6

2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No. B2735293
M. Wt: 401.39
InChI Key: SZLADEYLCZPWAO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure. Let’s break down its components:



  • Core Structure : The central framework consists of a benzenesulfonamide group.

  • Substituents :

    • 2,5-difluoro : Two fluorine atoms are attached at positions 2 and 5.

    • 3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl : This intricate substituent includes a triazole-fused pyridazine ring system with a methyl group.





Synthesis Analysis

The synthesis of this compound involves intricate steps. Notably, two common methods are employed:



  • Cyclization of Heterocyclic Diamine with Nitrite : This approach yields the 1,2,3-triazole-fused pyrazines and pyridazines. It often involves a heterocyclic diamine reacting with a nitrite.

  • Hydrazine Hydrate Reaction with Dicarbonyl 1,2,3-Triazoles : Another route involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles.



Molecular Structure Analysis

The molecular structure of 2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is intricate, with fused heterocyclic rings. Key structures include:



  • 1,2,3-triazolo [4,5-b]pyrazine

  • 1,2,3-triazolo [4,5-c]pyridazine

  • 1,2,3-triazolo [4,5-d]pyridazine

  • 1,2,3-triazolo [1,5-a]pyrazine

  • 1,2,3-triazolo [1,5-b]pyridazine



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, addition, and cyclization. These reactions impact its stability and reactivity.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents.

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under different conditions (e.g., pH, temperature).


Safety And Hazards


  • Toxicity : Investigate its toxicity profile.

  • Handling Precautions : Follow standard lab safety protocols.


Future Directions


  • Medicinal Chemistry : Explore derivatives for drug development.

  • Materials Science : Investigate its use in advanced materials.

  • Biological Studies : Understand its biological interactions.


Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights. 🌟


properties

IUPAC Name

2,5-difluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-8-7-16(23-25(11)18)12-3-2-4-14(9-12)24-28(26,27)17-10-13(19)5-6-15(17)20/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLADEYLCZPWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

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